molecular formula C11H17ClN2 B12980507 2-Methyl-6-(piperidin-4-yl)pyridine hydrochloride

2-Methyl-6-(piperidin-4-yl)pyridine hydrochloride

Cat. No.: B12980507
M. Wt: 212.72 g/mol
InChI Key: AZWQTTDGIZDMQJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-4-yl)pyridine hydrochloride is a compound that features a pyridine ring substituted with a methyl group at the 2-position and a piperidine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-4-yl)pyridine hydrochloride typically involves the formation of the pyridine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction can be employed to form the pyridine ring, followed by hydrogenation to introduce the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of nitrogen-containing heterocycles. These methods often utilize catalysts such as rhodium or iridium complexes to facilitate the cyclization and hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(piperidin-4-yl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, lacking the piperidine moiety.

    Piperine: An alkaloid with a piperidine ring, known for its biological activity.

Uniqueness

2-Methyl-6-(piperidin-4-yl)pyridine hydrochloride is unique due to the presence of both the pyridine and piperidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

2-methyl-6-piperidin-4-ylpyridine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;/h2-4,10,12H,5-8H2,1H3;1H

InChI Key

AZWQTTDGIZDMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CCNCC2.Cl

Origin of Product

United States

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